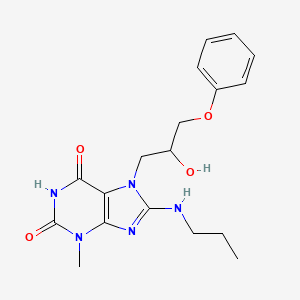

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative structurally characterized by substitutions at the 3-, 7-, and 8-positions of the purine-2,6-dione core. The 3-methyl group is a common feature in theophylline analogs, while the 7-position is substituted with a 2-hydroxy-3-phenoxypropyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (phenoxy) moieties.

Propriétés

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-3-9-19-17-20-15-14(16(25)21-18(26)22(15)2)23(17)10-12(24)11-27-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,19,20)(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNAIIGEYHZTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 941873-88-7) is a purine derivative that has garnered attention for its potential biological activities, particularly as a corticotropin-releasing factor (CRF) receptor antagonist. This compound's structure includes a complex arrangement of functional groups that contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N5O5 |

| Molecular Weight | 431.4855 g/mol |

| SMILES | OC(Cn1c(NCCCOC(C)C)nc2c1c(=O)[nH]c(=O)n2C)COc1ccccc1 |

The primary biological activity of this compound is linked to its role as a CRF(1) receptor antagonist . Research indicates that antagonism of the CRF(1) receptor may provide therapeutic benefits for disorders associated with elevated CRF levels, such as anxiety and depression. In a study evaluating similar purine derivatives, compounds were found to exhibit high potency against the CRF(1) receptor with IC50 values in the nanomolar range (e.g., 12d with IC50 = 5.4 nM) .

In Vitro Studies

In vitro assays have demonstrated that 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione effectively inhibits CRF-induced signaling pathways. This inhibition leads to reduced intracellular calcium mobilization and subsequent downstream effects on cellular excitability and neurotransmitter release.

In Vivo Studies

Animal models have shown that administration of this compound can significantly reduce anxiety-like behaviors in response to stressors. Specifically, studies have indicated improvements in behavioral tests such as the elevated plus maze and forced swim test when compared to control groups .

Case Studies

Case Study 1: Anxiety Reduction in Rodent Models

A recent study focused on the effects of this compound on anxiety-related behaviors in rodents subjected to chronic stress. The results indicated a significant decrease in anxiety-like behavior scores in treated animals compared to the placebo group. The study concluded that the compound's antagonistic action on the CRF(1) receptor may be responsible for these observed effects.

Case Study 2: Depression Models

In another investigation involving depression models, administration of the compound resulted in notable increases in locomotor activity and decreases in immobility time during forced swim tests. These findings suggest potential antidepressant-like effects mediated through CRF receptor modulation .

Comparaison Avec Des Composés Similaires

Position 7 Substitutions

- Target Compound: 2-Hydroxy-3-phenoxypropyl group provides a balance of hydrophilicity (hydroxyl) and aromaticity (phenoxy), which may enhance solubility and receptor interaction .

- 3-Methyl-7-(2-phenoxyethyl)-8-(propylamino)... (): Lacks the hydroxyl group and uses a shorter ethyl chain.

- 7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)... (): Incorporates a 4-methoxy group on the phenoxy ring, enhancing electron density and lipophilicity, which could improve CNS penetration .

Position 8 Substitutions

- Target Compound: 8-Propylamino group introduces a flexible aliphatic chain, likely influencing adenosine receptor subtype selectivity (e.g., A₁ vs. A₂ₐ) .

- 7-(2-Hydroxy-3-phenoxypropyl)-8-(pyrrolidinyl)... (): Cyclic pyrrolidinyl substituent at position 8 may confer rigidity and metabolic stability due to reduced susceptibility to oxidative deamination .

- 8-[2-(5-Methyl-2-isopropylphenoxy)ethyl]amino... (): Bulky aromatic substituent at position 8 could sterically hinder receptor binding but improve pharmacokinetic half-life .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized in Table 1:

Table 1. Structural and Predicted Physicochemical Properties

*LogP values estimated using fragment-based methods (e.g., Chemicalize.org ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.